3,5-dinitro-N-(2-phenoxyethyl)benzamide
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Overview
Description
3,5-Dinitro-N-(2-phenoxyethyl)benzamide is an organic compound with the molecular formula C15H13N3O6 It is characterized by the presence of two nitro groups at the 3 and 5 positions on the benzamide ring and a phenoxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-(2-phenoxyethyl)benzamide typically involves the nitration of N-(2-phenoxyethyl)benzamide. The process can be summarized as follows:
Nitration Reaction: N-(2-phenoxyethyl)benzamide is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid, to introduce nitro groups at the 3 and 5 positions of the benzamide ring.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically below 30°C, to prevent over-nitration and decomposition of the product.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-(2-phenoxyethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 3,5-diamino-N-(2-phenoxyethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dinitrobenzoic acid and 2-phenoxyethylamine.
Scientific Research Applications
3,5-Dinitro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-(2-phenoxyethyl)benzamide depends on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell wall synthesis or interfering with essential enzymatic processes. The nitro groups can undergo redox cycling, generating reactive oxygen species that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzamide: Lacks the phenoxyethyl group, making it less hydrophobic and potentially altering its biological activity.
N-(2-Phenoxyethyl)benzamide: Lacks the nitro groups, which may reduce its reactivity and potential biological effects.
3,5-Dinitro-N-(1-phenylethyl)benzamide: Similar structure but with a different substituent on the nitrogen atom, which can influence its chemical and biological properties.
Uniqueness
3,5-Dinitro-N-(2-phenoxyethyl)benzamide is unique due to the combination of nitro groups and a phenoxyethyl substituent, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C15H13N3O6 |
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Molecular Weight |
331.28 g/mol |
IUPAC Name |
3,5-dinitro-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C15H13N3O6/c19-15(16-6-7-24-14-4-2-1-3-5-14)11-8-12(17(20)21)10-13(9-11)18(22)23/h1-5,8-10H,6-7H2,(H,16,19) |
InChI Key |
FRKVVFHMWOPPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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